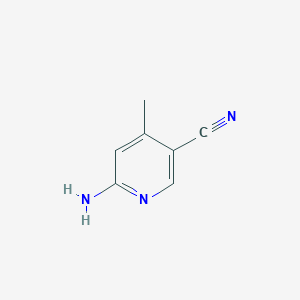

6-Amino-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQVCAIIMZEFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433355 | |

| Record name | 6-Amino-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-10-3 | |

| Record name | 6-Amino-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-4-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-4-methylnicotinonitrile, with the CAS number 179555-10-3, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold, featuring strategically positioned amino, methyl, and cyano functional groups, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the core chemical and physical properties of this compound, detailed synthesis protocols, analytical characterization, and its applications in drug discovery and development. The content herein is curated to empower researchers with the technical knowledge required for the effective utilization of this compound in their scientific endeavors.

Chemical Identity and Properties

This compound, also known by its synonyms 2-Amino-5-cyano-4-picoline and 6-amino-4-methylpyridine-3-carbonitrile, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 179555-10-3 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [1] |

| Physical Form | Solid | |

| Boiling Point | 318 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light |

The structure of this compound, characterized by a pyridine ring with an amino group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position, is depicted below.

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through a few key pathways, primarily involving the cyanation of a corresponding bromo-substituted pyridine precursor. Below are detailed protocols based on available literature.

Cyanation of 5-Bromo-4-methyl-pyridin-2-ylamine

This method utilizes a copper(I) cyanide mediated cyanation reaction, a common and effective way to introduce a nitrile group onto an aromatic ring.

Reaction Scheme:

Caption: Synthesis of this compound via cyanation.

Step-by-Step Protocol:

-

To a solution of 5-bromo-4-methyl-pyridin-2-ylamine (3.0 g, 16.0 mmol) in dimethylacetamide (DMA) (12 ml), add copper(II) cyanide (2.87 g, 32 mmol).

-

Stir the reaction mixture under an argon atmosphere at 170°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a solution of ethylenediamine (60 ml) in water (240 ml) and stir for 15 minutes.

-

Dilute the mixture with ethyl acetate (EtOAc), wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: EtOAc/hexane = 1:1) to obtain this compound.[2]

Causality Behind Experimental Choices:

-

Copper(I) Cyanide: This is the source of the cyanide nucleophile. Copper facilitates the displacement of the bromide from the pyridine ring.

-

DMA as Solvent: Dimethylacetamide is a high-boiling polar aprotic solvent, which is necessary to achieve the high reaction temperature required for this nucleophilic aromatic substitution.

-

Argon Atmosphere: This inert atmosphere prevents unwanted side reactions with oxygen at high temperatures.

-

Ethylenediamine Workup: Ethylenediamine is used to chelate and remove copper salts from the reaction mixture, simplifying the purification process.

Alternative Cyanation using CuCN in DMF

An alternative procedure utilizes dimethylformamide (DMF) as the solvent.

Step-by-Step Protocol:

-

Reflux a mixture of 2-amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol) and CuCN (1.1 g, 12.3 mmol) in DMF (2.5 mL) for 4 hours.

-

Cool the mixture to room temperature and add NaCN (2.15 g) and H₂O (6.5 mL).

-

Stir the mixture and extract with ethyl acetate.

-

Wash the organic layer with 10% aqueous NaCN and brine.

-

Remove the solvent under reduced pressure and purify the residue by silica gel chromatography (EtOAc/hexane = 1:1) to yield 2-amino-5-cyano-4-methylpyridine.[2]

Analytical Characterization

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Based on computational models, the following are the predicted chemical shifts for this compound.

Predicted ¹H NMR (in CDCl₃):

-

δ ~2.3 ppm (s, 3H): Methyl protons (CH₃).

-

δ ~4.8 ppm (br s, 2H): Amino protons (NH₂).

-

δ ~6.5 ppm (s, 1H): Aromatic proton at C5.

-

δ ~8.2 ppm (s, 1H): Aromatic proton at C2.

Predicted ¹³C NMR (in CDCl₃):

-

δ ~20 ppm: Methyl carbon (CH₃).

-

δ ~108 ppm: Quaternary carbon at C3.

-

δ ~117 ppm: Nitrile carbon (C≡N).

-

δ ~118 ppm: Aromatic CH at C5.

-

δ ~150 ppm: Aromatic CH at C2.

-

δ ~158 ppm: Quaternary carbon at C4.

-

δ ~160 ppm: Quaternary carbon at C6.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2220 cm⁻¹: C≡N stretching vibration of the nitrile group.

-

~1640 cm⁻¹: N-H bending vibration of the primary amine.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

For comparison, the IR spectra of similar 2-amino-4,6-diphenylnicotinonitrile derivatives show strong peaks for the C≡N group around 2204–2210 cm⁻¹ and N-H bending vibrations in the range of 1606–1654 cm⁻¹.[3]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 133.15. High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs.[1] The unique arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of various biologically active compounds.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow for the use of this compound in a drug discovery program.

The amino group can be readily functionalized through reactions such as N-alkylation, acylation, or conversion to other functional groups via diazotization (Sandmeyer reaction). The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridine ring itself can undergo various coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Derivatives of aminopyridines have shown a wide range of pharmacological activities, including their use as kinase inhibitors, highlighting the potential of this compound as a starting point for the development of novel therapeutics.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store at 4°C in a tightly sealed container, protected from light.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its accessible synthesis and multiple points for chemical modification make it an attractive starting material for the generation of compound libraries for biological screening. While the lack of readily available experimental analytical data presents a minor challenge, the information provided in this guide, including detailed synthesis protocols and predicted spectroscopic data, should serve as a comprehensive resource for researchers looking to incorporate this compound into their work. As the exploration of novel chemical entities for therapeutic intervention continues, the importance of foundational building blocks like this compound is poised to grow.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

Sources

An In-depth Technical Guide to 6-amino-4-methylpyridine-3-carbonitrile: A Scaffold of Latent Potential in Drug Discovery

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the chemical entity known as 6-amino-4-methylpyridine-3-carbonitrile. It is imperative to begin with a note on the current landscape of publicly available information. While the existence of this compound is confirmed, with a registered CAS Number of 179555-10-3, detailed peer-reviewed studies focusing specifically on its synthesis, characterization, and biological activity are not abundant in the current scientific literature. Therefore, this guide will provide a comprehensive overview based on established chemical principles and data extrapolated from closely related, well-documented aminopyridine carbonitrile analogs. We will explore its foundational chemical properties, propose a scientifically sound synthetic route, and discuss its potential applications in drug development, particularly in the realm of kinase inhibition, by drawing parallels with structurally similar molecules. This document aims to be a foundational resource, highlighting both what is known and what remains to be explored, thereby illuminating a path for future research into this promising scaffold.

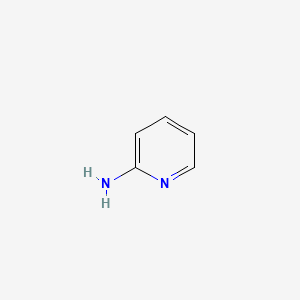

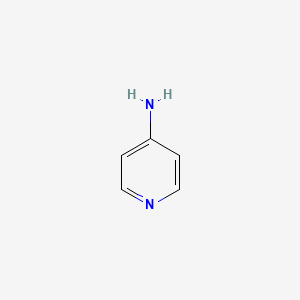

Core Molecular Attributes of 6-amino-4-methylpyridine-3-carbonitrile

6-amino-4-methylpyridine-3-carbonitrile, also known by its synonym 2-amino-5-cyano-4-picoline, is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a nitrile group, positions it as a versatile building block in medicinal chemistry. The arrangement of these functional groups offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.

| Property | Value | Source |

| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | PubChem[1] |

| CAS Number | 179555-10-3 | PubChem[1] |

| Molecular Formula | C₇H₇N₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Boiling Point | 318.5±42.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.18±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| InChI Key | WOQVCAIIMZEFGA-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=CC(=NC=C1C#N)N | PubChem[1] |

Synthesis and Characterization: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-nitrile bond, leading back to a halogenated aminomethylpyridine intermediate. This precursor, in turn, can be derived from commercially available starting materials.

Caption: Retrosynthetic analysis of 6-amino-4-methylpyridine-3-carbonitrile.

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 6-amino-4-methylpyridine-3-carbonitrile. It is crucial to note that this protocol has not been experimentally validated from the available literature and should be approached with standard laboratory safety precautions and optimization.

Step 1: Halogenation of 2-amino-4-picoline

-

To a solution of 2-amino-4-picoline in a suitable aprotic solvent (e.g., acetonitrile), add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-halo-6-amino-4-methylpyridine intermediate.

Step 2: Cyanation of 3-halo-6-amino-4-methylpyridine

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-halo-6-amino-4-methylpyridine intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand if necessary.[3]

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate or ammonia to quench the reaction and precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purify the crude 6-amino-4-methylpyridine-3-carbonitrile by recrystallization or column chromatography.

Caption: Proposed two-step synthesis of 6-amino-4-methylpyridine-3-carbonitrile.

Characterization

As no published spectroscopic data for 6-amino-4-methylpyridine-3-carbonitrile was found, the following are expected characteristic signals based on its structure:

-

¹H NMR: Protons on the pyridine ring, the methyl group, and the amino group would show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Distinct signals for the carbon atoms of the pyridine ring, the methyl group, and the nitrile group would be expected.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C≡N stretching of the nitrile group, and C=C/C=N stretching of the pyridine ring would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₇H₇N₃) would be observed.

Potential Applications in Drug Development: A Kinase Inhibitor Scaffold

The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of 6-amino-4-methylpyridine-3-carbonitrile make it a compelling candidate for development as a kinase inhibitor.

The Aminopyridine Moiety as a Hinge-Binding Motif

Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino group at the 6-position and the pyridine nitrogen of 6-amino-4-methylpyridine-3-carbonitrile can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in this critical region. The methyl and nitrile substituents can be further modified to achieve selectivity and potency for specific kinases.

Caption: Hypothetical mechanism of action as a kinase inhibitor in a signaling pathway.

Analogous Compounds in Clinical and Preclinical Development

Numerous aminopyridine derivatives have shown promise as inhibitors of various kinases. For instance, compounds with similar cores have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[4][5] These studies provide a strong rationale for investigating the potential of 6-amino-4-methylpyridine-3-carbonitrile against a panel of kinases implicated in cancer and other diseases.

| Analog Class | Target Kinase(s) | Therapeutic Area |

| Aminopyrimidines | FGFR4 | Hepatocellular Carcinoma |

| 6-amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | CNS Disorders |

| 4-anilino-3-quinolinecarbonitriles | MEK1 | Cancer |

Future Directions and Conclusion

6-amino-4-methylpyridine-3-carbonitrile represents a chemical entity with significant, yet largely untapped, potential in the field of drug discovery. The lack of extensive public data presents both a challenge and an opportunity. The immediate future for research on this compound should focus on:

-

Development and Optimization of a Robust Synthetic Protocol: A reliable and scalable synthesis is the first critical step to enable further investigation.

-

Thorough Spectroscopic and Physicochemical Characterization: Detailed analytical data is essential for confirming the structure and purity of the compound.

-

Broad Kinase Profiling: Screening against a comprehensive panel of kinases will help to identify potential biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 6-Amino-4-methylnicotinonitrile. Available from: [Link]

- Google Patents. WO2021224409A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents.

-

PubMed. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. Available from: [Link]

-

PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 6-Amino-4-methylnicotinonitrile. This compound, a substituted pyridine derivative, is of significant interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents. This document delves into its structural features, molecular weight, and spectroscopic signature, offering practical insights for its identification and utilization in a laboratory setting. A proposed synthetic protocol is also detailed, providing a foundational methodology for its preparation.

Introduction

This compound, also known by its IUPAC name 6-amino-4-methylpyridine-3-carbonitrile, is a heterocyclic organic compound featuring a pyridine ring scaffold.[1] The strategic placement of an amino group, a methyl group, and a nitrile group on the pyridine core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structural motifs are found in various biologically active compounds, highlighting its potential in the design of novel pharmaceuticals and agrochemicals.[2] This guide aims to provide a detailed technical resource for professionals working with this compound, covering its fundamental molecular characteristics and a practical approach to its synthesis and analysis.

Molecular Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and application in chemical synthesis.

Chemical Structure and Identifiers

The molecule consists of a pyridine ring substituted at positions 4, 3, and 6 with a methyl, a cyano, and an amino group, respectively.

-

Molecular Formula: C₇H₇N₃[1]

-

IUPAC Name: 6-amino-4-methylpyridine-3-carbonitrile[1]

-

CAS Number: 179555-10-3[1]

-

Canonical SMILES: CC1=CC(=NC=C1C#N)N[1]

The arrangement of these functional groups creates a molecule with a distinct polarity and potential for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as reactions involving the amino and nitrile functionalities.

Molecular Weight and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [1] |

| Monoisotopic Mass | 133.063997236 Da | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 318 °C at 760 mmHg | Sigma-Aldrich |

These properties are crucial for handling, storage, and designing reaction conditions involving this compound.

3D Molecular Geometry

The three-dimensional conformation of this compound is critical for understanding its interaction with other molecules, particularly in the context of drug design and receptor binding. The pyridine ring is planar, with the substituents lying in or close to the plane of the ring. The bond lengths and angles are influenced by the electronic effects of the substituents.

Below is a DOT language script to generate a 2D representation of the molecular structure.

Molecular Structure of this compound

Proposed Synthesis Protocol

Reaction Scheme

A potential synthetic route could involve the condensation of a suitable β-enaminone with malononitrile, a common strategy for constructing substituted pyridine rings.

Proposed Synthetic Pathway

Step-by-Step Methodology

It is crucial to note that this is a proposed protocol and requires experimental validation and optimization.

-

Preparation of the β-Enaminone Intermediate:

-

React 4-amino-3-penten-2-one with a suitable amine source (e.g., ammonia or an ammonium salt) in an appropriate solvent like ethanol or toluene.

-

The reaction may require heating under reflux for several hours to drive it to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the crude enaminone can be purified by crystallization or column chromatography.

-

-

Cyclocondensation Reaction:

-

Dissolve the purified β-enaminone and an equimolar amount of malononitrile in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of a base, for example, piperidine or sodium ethoxide. The choice of base can significantly influence the reaction rate and yield.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

-

Rationale for Experimental Choices

-

Choice of β-Enaminone: This starting material provides the necessary carbon framework for the pyridine ring, including the methyl group at the 4-position.

-

Use of Malononitrile: Malononitrile is a common and effective reagent for introducing the cyano and amino functionalities in the construction of pyridine rings through condensation reactions.

-

Base Catalysis: The base is essential to deprotonate the active methylene group of malononitrile, initiating the nucleophilic attack on the enaminone and facilitating the subsequent cyclization and aromatization steps.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. Based on data from structurally similar compounds, the following characteristic absorption bands are expected:

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3400 - 3300 | Two bands are typically observed for the symmetric and asymmetric stretching of the primary amine. |

| C≡N Stretch (Nitrile) | 2230 - 2210 | A sharp, strong absorption characteristic of the nitrile group. |

| C=C and C=N Stretches (Aromatic Ring) | 1650 - 1450 | Multiple bands corresponding to the vibrations of the pyridine ring. |

| N-H Bend (Amino) | 1650 - 1580 | Bending vibration of the N-H bonds in the amino group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

A predicted ¹H NMR spectrum can be a valuable tool for structural elucidation. Online prediction tools suggest the following approximate chemical shifts (in ppm, relative to TMS):

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C2 | ~7.8 - 8.0 | Singlet | 1H |

| H on C5 | ~6.2 - 6.4 | Singlet | 1H |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |

| -CH₃ | ~2.2 - 2.4 | Singlet | 3H |

Note: The chemical shift of the -NH₂ protons can be highly variable and may be affected by solvent, concentration, and temperature.

The predicted ¹³C NMR spectrum provides information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) |

| C6 (attached to -NH₂) | ~160 - 162 |

| C4 (attached to -CH₃) | ~150 - 152 |

| C2 | ~140 - 142 |

| C3 (attached to -C≡N) | ~118 - 120 |

| C≡N | ~117 - 119 |

| C5 | ~108 - 110 |

| -CH₃ | ~18 - 20 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (133.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a compound of significant interest due to its potential as a versatile building block in the synthesis of complex, biologically active molecules. This technical guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a comprehensive guide to its analytical characterization. The proposed synthetic protocol offers a starting point for its laboratory preparation. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating the effective utilization of this important chemical entity.

References

-

PubChem. This compound. [Link]

-

IndiaMART. 6 Amino 4 Methylnicotinonitrile. [Link]

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 6-Amino-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinonitrile, also known as 6-amino-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the aminopyridine core and the nitrile group, make it an interesting scaffold for the synthesis of more complex molecules. Accurate structural elucidation and confirmation are paramount for any research and development involving this compound. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on fundamental principles and data from analogous structures.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectral interpretations.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the first step in interpreting its spectral data.

Figure 2: A simplified workflow for IR spectral analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 133.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 133 would be expected. The exact mass is 133.063997 Da. [1]* Key Fragmentation Pathways:

-

Loss of HCN: A common fragmentation for nitriles is the loss of a hydrogen cyanide molecule (27 Da), which would result in a fragment ion at m/z = 106.

-

Loss of a methyl radical: Loss of a methyl group (15 Da) from the molecular ion would lead to a fragment at m/z = 118.

-

Ring Fragmentation: The pyridine ring can undergo complex fragmentation, leading to various smaller charged fragments.

-

Figure 3: Predicted major fragmentation pathways for this compound.

Trustworthiness in Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments, thereby providing a high degree of confidence in the compound's identity.

Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectral data for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify and characterize this compound in their studies. The provided rationales and experimental considerations are intended to empower scientists in their analytical workflows and contribute to the integrity of their research findings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

Sources

Navigating the Solubility Landscape of 6-Amino-4-methylnicotinonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Amino-4-methylnicotinonitrile, a heterocyclic organic compound of interest in pharmaceutical research and development. In the absence of extensive publicly available experimental data, this document empowers researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict and experimentally verify the solubility of this compound in various organic solvents. The guide delves into the application of Hansen Solubility Parameters (HSP) through group contribution methods for theoretical prediction and provides a detailed, step-by-step protocol for the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for empirical determination. This dual approach of theoretical estimation and experimental validation offers a robust strategy for solvent screening and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a paramount gatekeeper. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system is fundamental to its formulation, bioavailability, and in vivo efficacy. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable dosing, and diminished therapeutic effect.

This compound (CAS No: 179555-10-3), a substituted pyridine derivative, presents a molecular structure with a combination of polar (amino and nitrile groups) and non-polar (methyl group and aromatic ring) functionalities. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents. Understanding this profile is not merely an academic exercise; it is a critical step in a multitude of drug development processes, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorphic form with high purity.

-

Formulation Development: Whether for oral, parenteral, or topical delivery, the API must be dissolved in a biocompatible and stable solvent matrix.

-

Analytical Method Development: Accurate quantification and characterization of the API rely on its solubility in analytical solvents.

-

In Vitro and In Vivo Screening: Meaningful biological assays require the compound to be in solution to interact with its target.

This guide, therefore, aims to equip the researcher with the necessary tools to navigate the solubility landscape of this compound, enabling informed decisions in the critical early stages of drug development.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, theoretical models can provide invaluable insights into the potential solubility of a compound, guiding the selection of a rational set of solvents for screening. The Hansen Solubility Parameters (HSP) offer a powerful and widely used framework for predicting miscibility and solubility based on the principle of "like dissolves like."[1][2]

HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [1]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods provide a reliable means of estimation.[3][4] These methods assign specific values to the different functional groups within a molecule, which are then summed to estimate the overall HSP of the compound.

To estimate the HSP of this compound, we can dissect its structure into the following functional groups: a pyridine ring, a methyl group, an amino group, and a nitrile group. By referencing established tables of group contributions for HSP, we can calculate the estimated parameters.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δd | 19.5 |

| δp | 12.0 |

| δh | 10.5 |

Note: These values are estimations based on group contribution methods and should be used as a guide for solvent selection prior to experimental verification.

Application in Solvent Selection

With the estimated HSP for this compound, we can now screen a range of organic solvents. By comparing the HSP of the compound to those of various solvents (see Table 2), we can prioritize those with the smallest Ra values for experimental testing. This targeted approach is significantly more efficient than random screening.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Adapted from publicly available HSP databases.[5][6][7]

Experimental Determination: The Shake-Flask Method

While theoretical predictions are a valuable starting point, experimental verification remains the gold standard for determining solubility. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[8][9][10][11][12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is quantified, typically by HPLC.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[13][14]

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification by HPLC: [15][16] a. Method Development: Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength. b. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration. c. Sample Analysis: Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the calibration curve. d. Analyze the diluted samples by HPLC and determine the peak area. e. Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

-

Data Reporting: a. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Synthesizing Theory and Experiment: A Practical Approach to Solvent Selection

The true power of this guide lies in the synergy between theoretical prediction and experimental validation. The following logical workflow illustrates how to integrate these approaches for efficient solvent screening.

Caption: Integrated workflow for solvent selection.

By first using HSP to identify a smaller, more promising set of solvents, researchers can significantly reduce the experimental burden while increasing the probability of identifying suitable solvent systems.

Conclusion

The solubility of this compound is a critical parameter that will profoundly influence its journey through the drug development pipeline. This technical guide has provided a dual-pronged approach to tackling this challenge. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, data-driven decisions about which solvents to investigate. The detailed protocol for the shake-flask method then provides a clear and robust pathway for obtaining accurate, empirical solubility data. This integrated strategy of theoretical screening followed by experimental validation is a cornerstone of modern, efficient pharmaceutical development. It is our hope that this guide will serve as an invaluable resource for scientists and researchers working with this and other novel chemical entities.

References

-

Wikipedia. UNIFAC. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

E-AIM. UNIFAC Structural Groups and Parameters. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Scribd. Solubility Parameters: Solvents. [Link]

-

Kinam Park. Hansen Solubility Parameters 2000.pdf. [Link]

-

SCM. UNIFAC theory — COSMO-RS 2025.1 documentation. [Link]

-

ethesis. “VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD AND ITS APPLICATION IN DISTILLATION COLUMN DESIGN. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

ResearchGate. New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries | Request PDF. [Link]

-

Consideration of Hansen solubility parameters. Part 1. [Link]

-

Stenutz. Hansen solubility parameters. [Link]

-

ResearchGate. Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds | Request PDF. [Link]

-

Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]

-

Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. [Link]

-

PubMed. Improved group contribution parameter set for the application of solubility parameters to melt extrusion. [Link]

-

LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. [Link]

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. kinampark.com [kinampark.com]

- 4. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. scribd.com [scribd.com]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. blog.brewerscience.com [blog.brewerscience.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Potential Biological Activity of 6-Amino-4-methylnicotinonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

6-Amino-4-methylnicotinonitrile is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry. While direct biological data for this specific compound is limited, its structural motifs—the aminopyridine core and the nicotinonitrile functionality—are present in a variety of biologically active molecules. This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established pharmacology of its close structural analogs. We will explore its synthetic pathways, delve into potential mechanisms of action including potassium channel blockade, autophagy induction, and enzyme inhibition, and provide detailed protocols for investigating these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction and Chemical Properties

This compound, with the chemical formula C₇H₇N₃, belongs to the family of aminopyridines.[1] The presence of an amino group, a methyl group, and a nitrile group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | PubChem[1] |

| CAS Number | 179555-10-3 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 318°C at 760 mmHg | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |

Synthesis of this compound

The synthesis of substituted aminonicotinonitriles can be achieved through various established organic chemistry reactions. A common and efficient method is a one-pot, multi-component reaction, often a variation of the Thorpe-Ziegler reaction.[2][3][4]

Conceptual Synthetic Workflow: One-Pot Thorpe-Ziegler Reaction

This approach involves the condensation of a suitable ketone, an activated nitrile (such as malononitrile), and an ammonia source. The Thorpe-Ziegler reaction is a base-catalyzed self-condensation of a nitrile to form a β-enaminonitrile.[2][3]

Sources

6-Amino-4-methylnicotinonitrile: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can access diverse chemical space and exhibit potent biological activity is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, substituted pyridines are of paramount importance. This technical guide focuses on 6-Amino-4-methylnicotinonitrile , a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a modifiable pyridine core makes it an ideal starting point for the synthesis of complex, fused heterocyclic systems. This document provides an in-depth exploration of its physicochemical properties, robust synthetic methodologies, key chemical transformations, and its proven applications in the development of targeted therapeutics, particularly in oncology. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers to fully leverage the potential of this privileged scaffold.

Section 1: The Strategic Value of this compound

1.1 The Role of Heterocyclic Scaffolds in Drug Design

Heterocyclic structures are fundamental to the design of modern pharmaceuticals, prized for their ability to engage in a wide array of biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and pi-stacking interactions. Substituted pyridines, in particular, are one of the most prevalent heterocyclic motifs in approved drugs.[1] Their structural rigidity and capacity for functionalization allow for the precise spatial orientation of pharmacophoric groups, enabling high-affinity and selective binding to biological targets. This compound (IUPAC Name: 6-amino-4-methylpyridine-3-carbonitrile) exemplifies a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.

1.2 Physicochemical and Structural Properties

Understanding the core properties of a building block is critical for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 179555-10-3 | [2][3] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [3] |

| Boiling Point | 318 °C at 760 mmHg | |

| Physical Form | Solid | |

| SMILES | CC1=CC(=NC=C1C#N)N | [3] |

The strategic value of this molecule lies in the orthogonal reactivity of its three primary functional groups:

-

The C6-Amino Group: A potent nucleophile and a key handle for annulation, amidation, and substitution reactions.

-

The C3-Nitrile Group: An electrophilic center that readily participates in cyclization reactions, often with the adjacent amino group, to form fused rings. It can also be hydrolyzed to a carboxamide or carboxylic acid.

-

The Pyridine Ring: Provides a stable aromatic core and can be subject to further electrophilic or nucleophilic substitution under specific conditions. The nitrogen atom acts as a hydrogen bond acceptor.

2.2 Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the multicomponent synthesis of 2-amino-3,5-dicyanopyridines. [4] Materials & Equipment:

-

Acetaldehyde (1.0 eq)

-

Malononitrile (2.0 eq)

-

Thiophenol (1.0 eq)

-

Piperidine (0.1 eq)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).

-

Addition of Reagents: Add malononitrile (2.0 eq) and thiophenol (1.0 eq) to the ethanol and stir until dissolved. Add acetaldehyde (1.0 eq) dropwise, followed by the catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The initial step is a Knoevenagel condensation, followed by a Michael addition of the second malononitrile equivalent. The basic catalyst is essential for deprotonating the acidic methylene protons of malononitrile. [5]The final Thorpe-Ziegler type cyclization is driven by the formation of the stable, aromatic pyridine ring. [6]4. Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the final this compound as a crystalline solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Section 3: Key Transformations and Applications in Synthesis

The true power of this compound is realized in its ability to be transformed into more complex, biologically relevant heterocyclic systems.

3.1 Annulation to Pyrazolo[3,4-b]pyridines

The ortho-disposed amino and nitrile groups are perfectly positioned for cyclocondensation reactions. Reaction with hydrazines or 1,3-dicarbonyl compounds provides a direct route to the pyrazolo[3,4-b]pyridine scaffold, a core structure found in numerous kinase inhibitors and other therapeutic agents. [7][8][9] Rationale: This transformation is a classic example of constructing a fused heterocyclic system. The initial reaction typically involves the nucleophilic amino group of the pyridine reacting with a carbonyl group of the 1,3-dicarbonyl compound, followed by intramolecular cyclization of the resulting intermediate onto the nitrile group, and subsequent dehydration to form the aromatic pyrazole ring.

Detailed Protocol: Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

-

Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (20 mL).

-

Reagent Addition: Add acetylacetone (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 4 hours.

-

Work-up: Cool the reaction to room temperature and pour it slowly into ice-cold water (100 mL) with stirring.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the target pyrazolo[3,4-b]pyridine derivative.

3.2 Multicomponent Reactions (MCRs) for Spirocyclic Systems

Multicomponent reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate molecular diversity. This compound can serve as the nitrogen-containing component in MCRs to build complex spirocyclic architectures, which are desirable for their three-dimensional character, helping to escape the "flatland" of traditional aromatic scaffolds. [10][11][12] Rationale: In a typical MCR, for example with an isatin derivative and a 1,3-dicarbonyl compound, the reaction proceeds through a series of sequential condensation and addition reactions. The amino group of the pyridine acts as the key nucleophile that drives the final cyclization step, leading to the formation of a highly functionalized spiro[indoline-pyridine] core. [10] Application Insight: The synthesis of spiro-fused heterocycles is a key strategy for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability, while exploring novel intellectual property space.

Section 4: Case Studies in Drug Discovery

The utility of the aminonicotinonitrile scaffold is best demonstrated by the biological activity of its derivatives.

4.1 Scaffold for Potent and Selective Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. The pyrazolo[3,4-b]pyridine core, readily synthesized from this compound, is a well-established "hinge-binding" motif for many kinases. A study on Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, relevant for hepatocellular carcinoma, demonstrated the power of this scaffold.

| Compound ID (Analogue) | Target Kinase | IC₅₀ (nM) | Selectivity vs FGFR1-3 |

| 6A | FGFR4 | 190 | 1.5 - 8 fold |

| 6O | FGFR4 | 75.3 | 398 - 664 fold |

| Data adapted from a study on related aminopyridinol-derived inhibitors. |

Insight: The data shows that modifications on the core scaffold can lead to highly potent and selective inhibitors. Compound 6O , an analogue derived from a related aminopyrimidine building block, achieved outstanding selectivity for FGFR4 over other FGFR isoforms, a critical attribute for minimizing off-target toxicity in a clinical setting. This highlights the tunability of the core scaffold for achieving target-specific inhibition.

4.2 Core for Novel Cytotoxic Agents

Analogues of aminonicotinonitriles have shown significant promise as cytotoxic agents against various cancer cell lines. In one study, a series of 2-amino-4,6-diphenylnicotinonitriles were synthesized and evaluated for their activity against breast cancer cell lines. [13]

| Compound ID (Analogue) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|

| Compound 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |

| Compound 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |

| Data from a study on 2-amino-4,6-diphenylnicotinonitriles. [13]|

Insight: Notably, Compound 3 demonstrated superior potency to the standard-of-care chemotherapy drug, Doxorubicin, in both tested cell lines. [15]This result underscores the potential of the aminonicotinonitrile core as a foundational element for the development of new and more effective anticancer agents. The ease of synthesis via multicomponent reactions allows for the rapid generation of analogues to build extensive structure-activity relationship (SAR) models. [15]

Section 5: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its inherent reactivity, enabled by the synergistic interplay of its amino, nitrile, and pyridine functionalities, provides efficient and convergent pathways to complex and biologically active molecules. The demonstrated success of its derivatives as kinase inhibitors and cytotoxic agents validates its status as a privileged scaffold.

Future research will likely expand its applications into new therapeutic areas and explore novel transformations. Its use in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and functional materials for diagnostics represents exciting and underexplored frontiers. As drug discovery continues to demand greater molecular complexity and diversity, the utility of versatile and powerful building blocks like this compound will only continue to grow.

Section 6: References

-

Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science, 13(37), 11066–11071. [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Mousavi, S. M., et al. (2022). Multicomponent one pot synthesis of substituted pyridines with a highly active and recyclable hydrotalcite-lanthanum nanocatalyst. Polycyclic Aromatic Compounds. [Link]

-

ACS. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. Retrieved from [Link]

-

Allais, C., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10829-10868. [Link]

-

Zare, A., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12435-12454. [Link]

-

Wang, X-S., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 834–841. [Link]

-

Marco-Contelles, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6673. [Link]

-

El-Sayed, M. A. A., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Journal of the Iranian Chemical Society, 20, 2623–2656. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Multi-component synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones using zinc terephthalate metal-organic frameworks. Journal of the Chinese Chemical Society, 64(10), 1184-1190. [Link]

-

ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold. Retrieved from [Link]

-

Shi, D., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1063–1068. [Link]

-

ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Khan, I., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Pharmaceuticals, 16(1), 116. [Link]

-

ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine is a privileged scaffold. Retrieved from [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 19(28), 6211-6221. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]

-

European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP 1064265 B1. [Link]

-

Pharmaffiliates. (n.d.). 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

- 1. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of the Aminonicotinonitrile Scaffold

An In-depth Technical Guide to the Discovery and Synthesis of 6-Amino-4-methylnicotinonitrile

This compound (CAS RN: 179555-10-3), also known as 2-Amino-5-cyano-4-picoline, is a deceptively simple heterocyclic compound.[1][2] Its true value lies not in its own biological activity, but in its role as a highly versatile molecular scaffold. The strategic placement of an amino group, a nitrile, and a methyl group on the pyridine ring provides three distinct points for chemical modification. This trifecta of reactivity makes it a coveted starting material for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the pyridine core is a common feature in bioactive compounds.[2] This guide provides a comprehensive overview of the synthetic history of this important building block, tracing its evolution from classical, multi-step procedures to modern, efficient one-pot methodologies.

Part 1: Foundational Synthesis via Aromatic Nucleophilic Substitution

The historical bedrock of this compound synthesis lies in the functionalization of a pre-formed pyridine ring. The most well-documented classical approach involves the cyanation of a halogenated precursor, a method analogous to the Rosenmund-von Braun reaction. This strategy leverages the availability of substituted halopyridines and provides a reliable, albeit often harsh, route to the target nitrile.

Causality and Mechanistic Insight

This synthetic pathway begins with 5-bromo-4-methyl-pyridin-2-ylamine. The core of the reaction is a nucleophilic aromatic substitution, where the bromide, a good leaving group, is displaced by a cyanide anion. Copper(I) cyanide is typically employed rather than alkali metal cyanides (like NaCN or KCN) for several reasons:

-

Enhanced Nucleophilicity: The copper(I) salt facilitates the reaction with the often unreactive aryl halide. The precise mechanism is complex but is believed to involve the formation of a Cu(III) intermediate following oxidative addition of the aryl halide to a copper-cyanide complex.

-

Solubility and Reactivity: Copper(I) cyanide has better solubility and reactivity in the high-boiling polar aprotic solvents (e.g., DMF, DMA) required to drive the reaction to completion.[3]

-

Reduced Side Reactions: It minimizes the potential for side reactions that can occur with more basic alkali metal cyanides.

The reaction requires high temperatures, often in excess of 150°C, to overcome the high activation energy associated with breaking the aromatic C-Br bond and forming the new C-CN bond.[3]

Workflow for Classical Synthesis

The overall process can be visualized as a linear sequence of synthesis, workup, and purification.

Caption: General workflow for the classical synthesis of this compound.

Detailed Experimental Protocol: Classical Cyanation

This protocol is a synthesized representation of procedures described in the literature for the cyanation of 2-amino-5-bromopyridines.[3]

Materials:

-

5-bromo-4-methyl-pyridin-2-ylamine (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

10% aqueous Sodium Cyanide (NaCN) solution (for workup, handle with extreme caution)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 5-bromo-4-methyl-pyridin-2-ylamine (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe.

-

Inert Atmosphere: Purge the system with argon for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 150-170°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take between 4 to 24 hours.

-

Workup - Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a vigorously stirred aqueous 10% NaCN solution. Caution: This step is hazardous and must be performed in a well-ventilated fume hood as it may release toxic HCN gas. The purpose is to complex the copper salts.

-

Extraction: Stir the quenched mixture for 30 minutes, then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Part 2: The Rise of Multi-Component Reactions (MCRs)

The evolution of organic synthesis has consistently driven towards efficiency, atom economy, and procedural simplicity. Multi-Component Reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, epitomize this philosophy.[4] While the classical approach builds upon an existing ring, MCRs construct the heterocyclic core and introduce its substituents in a single, convergent step.

A Plausible MCR Strategy for this compound

Although a specific MCR for this exact molecule is not prominently documented, we can design a highly plausible and efficient route based on established pyridine synthesis principles, such as the Bohlmann-Rahtz reaction.[5] This strategy involves the condensation of an enamine with an activated alkyne. A logical pathway for our target molecule would involve the reaction of 3-aminocrotononitrile with 3-butyn-2-one .

-

Reactant 1 (C-N-C fragment): 3-Aminocrotononitrile provides the amino group at position 6, the methyl group at position 4, and the C5-C6 atoms of the pyridine ring.

-

Reactant 2 (C-C-C fragment): 3-Butyn-2-one provides the C2, C3, and C4 atoms, along with the acetyl group that will be transformed.

-

Reactant 3 (Nitrile Source): An external cyanide source would be needed to install the nitrile at C3. A more elegant approach involves a precursor that already contains the nitrile, which leads to a more complex but convergent reaction.

A more direct and illustrative MCR involves the cyclocondensation of three components: an enaminone, malononitrile, and an ammonium salt as the nitrogen source for the ring.

Mechanism of a Proposed Three-Component Synthesis

This proposed reaction proceeds through a cascade of well-understood transformations: Knoevenagel condensation, Michael addition, and a final cyclization/aromatization step.

Caption: Proposed three-component reaction pathway for this compound synthesis.

The causality is as follows: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetoacetaldehyde and malononitrile. The resulting electron-deficient alkene is a potent Michael acceptor. Ammonia (from ammonium acetate) or a primary amine then acts as a nucleophile in a Michael addition. The resulting intermediate possesses both a nucleophilic amino group and an electrophilic nitrile group, perfectly poised for an intramolecular cyclization. The final step is an oxidative aromatization, often spontaneous or aided by air, to yield the stable pyridine ring.

Part 3: Comparison of Synthetic Strategies

The choice of synthetic route is dictated by factors such as scale, cost, available equipment, and environmental considerations. Both the classical and modern MCR approaches have distinct advantages and limitations.

| Feature | Classical Cyanation of Halopyridine | Proposed Multi-Component Reaction (MCR) |

| Strategy | Linear Synthesis, Functional Group Interconversion | Convergent Synthesis, Ring Formation |